1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester
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Overview
Description
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They are known to be biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, in general, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have been used in the treatment of various disorders .
Preparation Methods
The synthesis of 1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester typically involves the esterification of 1-Methyl-1H-indole-3-carboxylic acid with but-3-enol. The reaction is usually catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Similar in structure but lacks the ester group, leading to different chemical properties and reactivity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
1-Methylindole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives, with distinct reactivity due to the aldehyde group.
Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in chemical and biological research.
Biological Activity
1-Methyl-1H-indole-3-carboxylic acid but-3-enyl ester is an organic compound characterized by its indole structure and but-3-enyl ester functional group. This unique combination contributes to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding the biological activity of this compound is essential for its potential applications in drug discovery and therapeutic development.
- Molecular Formula : C₁₄H₁₅NO₂
- Molecular Weight : Approximately 229.28 g/mol
- Structure : The compound features a bicyclic indole ring fused with a five-membered nitrogen-containing pyrrole ring, along with a but-3-enyl ester that enhances its reactivity.
This compound exhibits its biological effects through various mechanisms, including:
- Receptor Binding : It binds with high affinity to multiple receptors, influencing various biochemical pathways.
- Antiviral Activity : The compound has shown potential in inhibiting viral replication.
- Anticancer Activity : Studies indicate it may induce apoptosis in cancer cells.
- Antimicrobial Properties : Effective against a range of bacteria and fungi, contributing to its potential as an antimicrobial agent.
Antiviral Activity
Research has indicated that indole derivatives, including this compound, possess antiviral properties. They can inhibit the replication of viruses by interfering with their life cycle. For instance, studies have shown that similar compounds can effectively target viral proteins, reducing viral load in infected cells.
Anticancer Activity
This compound has demonstrated significant anticancer activity in vitro. It induces cell cycle arrest and apoptosis in various cancer cell lines. A study highlighted its effectiveness against breast cancer cells, where it inhibited proliferation and induced cell death through mitochondrial pathways.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity. In vitro tests have shown it to be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentrations (MIC) for various pathogens are summarized in the table below:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | < 50 |
Escherichia coli | < 100 |
Candida albicans | < 75 |
Pseudomonas aeruginosa | < 125 |
Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Study : In a study published in Journal of Medicinal Chemistry, the compound was tested against influenza virus, showing a significant reduction in viral titers at concentrations as low as 10 µM.
- Anticancer Research : A recent investigation published in Cancer Letters demonstrated that this compound could effectively inhibit the growth of colorectal cancer cells by inducing apoptosis through caspase activation.
- Antimicrobial Efficacy : Research published in Phytomedicine evaluated the antimicrobial properties of this compound against various pathogens, confirming its effectiveness with MIC values comparable to standard antibiotics.
Properties
IUPAC Name |
but-3-enyl 1-methylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-4-9-17-14(16)12-10-15(2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROZLLHXKXHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)OCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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